8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
Contextualization within Oxazinone Chemistry and Fused Heterocycles
8-Nitro-1H-benzo[d] evitachem.comwikipedia.orgoxazin-2(4H)-one belongs to the broader class of oxazines, which are heterocyclic organic compounds containing one oxygen and one nitrogen atom within a six-membered ring. mdpi.com More specifically, it is a benzoxazinone (B8607429), characterized by a benzene (B151609) ring fused to an oxazinone ring. mdpi.com The fusion of these two rings creates a bicyclic system that is a common motif in many biologically active compounds. rsc.org
The oxazinone core itself can have various isomers depending on the relative positions of the heteroatoms and the carbonyl group. mdpi.com The "[d] evitachem.comwikipedia.org" designation in the name of the target compound specifies the arrangement of the oxygen and nitrogen atoms in the heterocyclic ring, while the "(4H)-one" indicates the position of the carbonyl group. This particular structural arrangement imparts specific chemical reactivity and physical properties to the molecule. The chemistry of such fused heterocyclic systems is a rich and complex field, driven by the diverse functionalities that can be incorporated into the core structure, leading to a wide array of derivatives with unique characteristics. organic-chemistry.org
Significance of Nitrated Benzo-Fused Heterocycles in Organic Synthesis
The introduction of a nitro group onto a benzo-fused heterocycle, as seen in 8-Nitro-1H-benzo[d] evitachem.comwikipedia.orgoxazin-2(4H)-one, is a common strategy in medicinal chemistry to modulate the biological activity of a parent compound. evitachem.com The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring and the heterocyclic system. evitachem.comnih.gov This electronic modification can enhance the molecule's interaction with biological targets, such as enzymes and receptors, potentially leading to increased potency. evitachem.com
Furthermore, the nitro group itself can be a pharmacophore or can be chemically transformed into other functional groups, such as amines, which are versatile intermediates for the synthesis of a wide range of derivatives. evitachem.com The presence of a nitro group in heterocyclic compounds has been associated with various biological activities, including antibacterial, antifungal, and anticancer properties. nih.govsapub.orgnih.gov For instance, a study on 7-nitro-2-aryl-4H-benzo[d] evitachem.comwikipedia.orgoxazin-4-ones demonstrated their potential as anticancer and antioxidant agents. nih.gov The diverse biological activities of nitro compounds make them a focal point of research in the development of new therapeutic agents. nih.gov
Historical Overview of Research Trajectories Related to the Chemical Compound
The first synthesis of a benzoxazinone derivative was reported in 1902 by Heller and Fiesselmann, who prepared 2-aryl-4H-1,3-benzoxazin-4-ones from anthranilic acids and aroyl chlorides. mdpi.com This marked the beginning of research into this class of compounds. Over the decades, numerous synthetic methods have been developed to access the benzoxazinone scaffold, reflecting the growing interest in their chemical and biological properties. mdpi.comorganic-chemistry.orguomosul.edu.iq
Early methods often involved the reaction of anthranilic acid derivatives with various reagents like acid chlorides or anhydrides. uomosul.edu.iq The 20th and early 21st centuries have seen the advent of more sophisticated synthetic strategies, including transition-metal-catalyzed reactions, which offer greater efficiency and functional group tolerance. organic-chemistry.org For example, palladium-catalyzed carbonylation reactions have been employed for the synthesis of benzoxazinones from N-(o-bromoaryl)amides. organic-chemistry.org
While a specific historical timeline for the synthesis of 8-Nitro-1H-benzo[d] evitachem.comwikipedia.orgoxazin-2(4H)-one is not extensively documented in readily available literature, its synthesis is a logical extension of the established chemistry of benzoxazinones and the nitration of aromatic compounds. The development of methods to introduce a nitro group at a specific position on the benzene ring of the benzoxazinone core would have been a key step in its history.
Current Gaps and Emerging Avenues in Scholarly Inquiry Concerning 8-Nitro-1H-benzo[d]evitachem.comwikipedia.orgoxazin-2(4H)-one
Despite the progress in the synthesis and preliminary biological evaluation of nitrated benzoxazinones, several areas remain underexplored for 8-Nitro-1H-benzo[d] evitachem.comwikipedia.orgoxazin-2(4H)-one. A significant gap exists in the comprehensive understanding of its structure-activity relationships (SAR). While the nitro group is known to influence bioactivity, a systematic study of how its position and the presence of other substituents on the heterocyclic core affect its biological profile is needed.
Emerging avenues for research include the development of more sustainable and efficient "green" synthetic methodologies for its preparation, minimizing the use of hazardous reagents and solvents. nih.gov There is also potential for the application of this compound as a building block in the synthesis of more complex heterocyclic systems. evitachem.com The exploration of its potential in materials science, for example, as a component in functional polymers or photoactive materials, represents another promising direction. mdpi.com Furthermore, a deeper investigation into its mechanism of action at a molecular level for its reported biological activities is crucial for its potential development as a therapeutic agent.
Data Tables
Table 1: Selected Biologically Active Benzoxazinone Derivatives
| Compound Name | Biological Activity | Reference |
| 7-Nitro-2-(p-tolyl)-4H-benzo[d] evitachem.comwikipedia.orgoxazin-4-one | Anticancer, Antioxidant | nih.gov |
| 7-Nitro-2-(naphthalen-1-yl)-4H-benzo[d] evitachem.comwikipedia.orgoxazin-4-one | Anticancer | nih.gov |
| 2-(4-Toluenesulphonyloxy phenyl)-3,1-benzoxazine-4-one | Antimicrobial | sapub.org |
| Various 2-substituted 4H-3,1-benzoxazin-4-ones | α-chymotrypsin inhibitors | nih.gov |
| Various 4H-benzo[d] evitachem.comwikipedia.orgoxazines | Breast cancer cell proliferation inhibition | nih.govacs.org |
Retrosynthetic Analysis and Key Disconnections for the Benzo[d]nih.govnih.govoxazin-2(4H)-one Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of the benzo[d] nih.govnih.govoxazin-2(4H)-one core. The primary disconnections of the heterocyclic ring involve the cleavage of the amide and carbonate ester bonds.
Disconnection 1 (C-N and C-O bonds): The most common retrosynthetic approach involves disconnecting the N3-C4 and O1-C8a bonds, which simplifies the target molecule to a substituted o-amino aromatic precursor. This leads back to an ortho-substituted aniline, typically an anthranilic acid or an o-aminobenzyl alcohol derivative. The C2 carbonyl group is conceptually derived from a carbonylating agent.
Disconnection 2 (Amide Bond Cleavage): A second strategy involves cleaving the N3-C2 amide bond. This disconnection points towards a 2-(hydroxymethyl)phenyl carbamate (B1207046) intermediate, which can be formed from the corresponding 2-aminobenzyl alcohol and a chloroformate. Cyclization of this intermediate would then form the desired ring.
These disconnections reveal that the key starting materials are generally ortho-substituted anilines, which can be cyclized using a one-carbon carbonyl source. For the specific synthesis of the 8-nitro derivative, the logical precursor would be 2-amino-3-nitrobenzyl alcohol.
Classical Synthetic Routes to the Core Structure
Classical methods for constructing the benzoxazinone ring have been well-established for decades and typically involve multi-step sequences starting from readily available aromatic compounds.
The use of anthranilic acids and their derivatives is a cornerstone of benzoxazinone synthesis. These methods involve the formation of an amide bond followed by cyclization.
One of the earliest methods involves treating anthranilic acids with acyl chlorides. For example, the reaction of a substituted anthranilic acid with benzoyl chloride in pyridine can yield 2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones. nih.gov A more general approach involves reacting substituted anthranilic acids with an acid chloride to form an N-acylanthranilic acid (2-amidobenzoic acid), which is then cyclized by heating in a dehydrating agent like acetic anhydride (B1165640) to afford the corresponding benzoxazin-4-one. nih.gov
Another versatile method utilizes orthoesters as both the C2 source and a dehydrating agent. The acid-catalyzed reaction of anthranilic acids with various orthoesters can produce 2-alkyl or 2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones. nih.govresearchgate.net These reactions can be performed under thermal conditions or accelerated using microwave irradiation. nih.gov
For the synthesis of 1H-benzo[d] nih.govnih.govoxazine-2,4-diones, a closely related structure, N-protected 2-aminobenzoic acids are often used. nih.govresearchgate.net Protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) are employed, and cyclization is induced by reagents like thionyl chloride. nih.govresearchgate.net
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| Anthranilic Acid | Benzoyl Chloride, Pyridine | 2-Phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one | nih.gov |
| Substituted Anthranilic Acids | 1. Acid Chlorides; 2. Acetic Anhydride | 2-Substituted-4H-benzo[d] nih.govnih.govoxazin-4-ones | nih.gov |
| Anthranilic Acids | Orthoesters, Acetic Acid | 2-Alkyl/Aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones | nih.govresearchgate.net |
| N-Cbz-2-aminobenzoic acid | Thionyl Chloride | 1H-Benzo[d] nih.govnih.govoxazine-2,4-dione | nih.gov |
The introduction of the C2 carbonyl group is a critical step that is often achieved using various carbonylating agents. These reagents react with ortho-substituted anilines, such as 2-aminobenzyl alcohols, to effect cyclization. Common carbonylating agents include:
Phosgene and its derivatives: Phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), and triphosgene (bis(trichloromethyl) carbonate) are highly effective but hazardous reagents for this transformation. They react with the amino and hydroxyl groups of a 2-aminobenzyl alcohol to form the cyclic carbamate.
Carbonyldiimidazole (CDI): A safer alternative, CDI, activates the substrate to facilitate intramolecular cyclization.
Chloroformates: Reaction of a 2-aminobenzyl alcohol with a chloroformate (e.g., ethyl chloroformate) can form a carbamate intermediate, which then undergoes base-mediated cyclization to yield the benzoxazinone.
These classical methods, while effective, often require harsh conditions or the use of toxic reagents, which has prompted the development of more modern catalytic approaches.
Modern Catalytic Approaches for Construction of the Ring System
Modern synthetic chemistry has focused on developing milder and more efficient catalytic methods for constructing heterocyclic scaffolds, including the benzoxazinone ring system.
Transition metals, particularly palladium and copper, are powerful catalysts for forming the C-N and C-O bonds required for the benzoxazinone core.
Palladium-Catalyzed Reactions: Palladium catalysis is widely used in carbonylation reactions. A domino carbonylation-cyclization process can be used to synthesize 4H-1,3-benzoxazin-4-ones from readily available ortho-halophenols. nih.govnih.govdiva-portal.org In these reactions, carbon monoxide, which can be generated ex situ from sources like molybdenum hexacarbonyl (Mo(CO)₆) or paraformaldehyde, is incorporated in a palladium-catalyzed cycle. nih.govdiva-portal.orgorganic-chemistry.org This methodology has been extended to synthesize a variety of substituted benzoxazinones, including those with electron-deficient rings. nih.gov Heterogeneous palladium catalysts have also been developed, offering advantages such as high functional group tolerance, good yields, and catalyst recyclability. organic-chemistry.org
Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative to palladium for certain transformations. A copper-catalyzed tandem intramolecular C-N coupling/rearrangement process provides a facile route to 4H-3,1-benzoxazin-4-one derivatives. organic-chemistry.org Furthermore, a one-pot CuCl-catalyzed decarboxylative coupling between α-keto acids and anthranilic acids has been reported to produce 2-substituted-4H-benzo[d] nih.govnih.govoxazin-4-ones in good yields under mild conditions. mdpi.com
Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for C-O bond formation. A gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides has been developed to synthesize substituted 4-benzyliden-2-aryl-4H-benzo[d] nih.govnih.govoxazines. researchgate.netnih.gov This chemoselective oxygen cyclization proceeds via a 6-exo-dig pathway under very mild conditions. nih.gov
| Catalyst | Substrates | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Palladium | ortho-Iodophenols, Cyanamide | Carbonylation-Cyclization | 2-Amino-4H-benzo[e] nih.govnih.govoxazin-4-one | nih.govdiva-portal.org |
| Palladium | N-(o-bromoaryl)amides, Paraformaldehyde | Carbonylation | Substituted Benzoxazinones | organic-chemistry.org |
| Copper | - | Tandem C-N coupling/rearrangement | 4H-3,1-benzoxazin-4-one derivatives | organic-chemistry.org |
| Copper (CuCl) | α-Keto acids, Anthranilic acids | Decarboxylative coupling | 2-Substituted-4H-benzo[d] nih.govnih.govoxazin-4-ones | mdpi.com |
| Gold(I) | N-(2-alkynyl)aryl benzamides | Cycloisomerization (6-exo-dig) | 4-Benzyliden-2-aryl-4H-benzo[d] nih.govnih.govoxazines | researchgate.netnih.gov |
To avoid the cost and potential toxicity of transition metals, metal-free and organocatalytic strategies have been explored. A notable example involves the synthesis of functionalized 4-aryl-4H-benzo[d] nih.govnih.govoxazines from ortho-amide-N-tosylhydrazones under transition-metal-free conditions. acs.org This method utilizes an intramolecular ring closure mediated by a simple protic additive like isopropanol. acs.org Additionally, catalyst-free annulations of specialized substrates, such as 2-(4H-benzo[d] nih.govnih.govoxazin-4-yl)acrylates, have been achieved under mild conditions to produce other complex heterocyclic systems. rsc.org These approaches represent a greener and often more straightforward route to the benzoxazinone core and its derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-nitro-1,4-dihydro-3,1-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-8-9-7-5(4-14-8)2-1-3-6(7)10(12)13/h1-3H,4H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNUXSLTZABTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)[N+](=O)[O-])NC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Profiles of 8 Nitro 1h Benzo D 1 2 Oxazin 2 4h One
Nucleophilic and Electrophilic Reactivity at Key Positions of the Heterocyclic System
The heterocyclic system of 8-Nitro-1H-benzo[d] evitachem.comepfl.choxazin-2(4H)-one possesses both nucleophilic and electrophilic centers. The presence of the nitro group significantly influences the electronic properties of the benzoxazinone (B8607429) core, enhancing its electrophilic character. evitachem.com This increased electron deficiency facilitates interactions with nucleophilic sites in biological macromolecules, which is a key rationale for its investigation in pharmaceutical development. evitachem.com
The carbonyl carbon (C-2) of the oxazinone ring is a primary electrophilic site, susceptible to attack by nucleophiles. The nitrogen atom (N-1) and the oxygen atom (O-3) within the heterocyclic ring possess lone pairs of electrons, rendering them potential nucleophilic centers. However, the electron-withdrawing nature of the adjacent carbonyl group and the fused aromatic ring can modulate their nucleophilicity.
Ring-Opening and Ring-Closing Reactions of the Oxazinone Core
The oxazinone core of 8-Nitro-1H-benzo[d] evitachem.comepfl.choxazin-2(4H)-one can undergo both ring-opening and ring-closing reactions, which are fundamental to its utility as a synthetic intermediate.
Ring-Opening Reactions: The cyclic carbamate (B1207046) (lactone-like) structure of the 1,3-oxazin-2-one system can be susceptible to hydrolytic cleavage under certain conditions, leading to ring-opened products. evitachem.com This reactivity is influenced by the pH of the medium and the presence of nucleophiles. For instance, in the synthesis of related 1H-benzo[d] evitachem.comepfl.choxazine-2,4-diones, hydrolysis of a proposed 2-alkyloxy-4H-3,1-benzo[d] evitachem.comepfl.choxazin-4-one intermediate was observed during isolation and lyophilization. researchgate.net
Ring-Closing Reactions (Cyclization): The formation of the benzo[d] evitachem.comepfl.choxazin-2(4H)-one scaffold itself is a ring-closing reaction. Various synthetic strategies have been developed to construct this heterocyclic system. These methods often involve the intramolecular cyclization of suitably functionalized precursors. For example, the synthesis of 1H-benzo[d] evitachem.comepfl.choxazine-2,4-diones has been achieved through the cyclization of N-protected 2-aminobenzoic acids using reagents like thionyl chloride. researchgate.netnih.gov In a different approach, gold(I)-catalyzed intramolecular cycloisomerization of N-(2-alkynyl)aryl benzamides provides a route to 4H-benzo[d] evitachem.comepfl.choxazines via a 6-exo-dig cyclization pathway. acs.orgnih.gov This highlights the diverse methodologies available for constructing the core benzoxazinone structure. Furthermore, silver-catalyzed 6-endo-dig cyclization of N-Boc-2-alkynylbenzimidazoles has been employed to synthesize fused 1H-benzo researchgate.netresearchgate.netimidazo[1,2-c] evitachem.comepfl.choxazin-1-one derivatives. nih.gov
Transformations Involving the Nitro Group
The nitro group at the 8-position is a key functional handle that can be readily transformed into other functionalities, significantly expanding the synthetic utility of 8-Nitro-1H-benzo[d] evitachem.comepfl.choxazin-2(4H)-one.
Reduction Reactions to Amino Derivatives
A significant transformation of the nitro group is its reduction to an amino group. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, which profoundly alters the chemical and electronic properties of the molecule. evitachem.com The resulting amino derivative can serve as a precursor for the synthesis of a wide range of other heterocyclic compounds. For example, the reduction of related nitroaromatic compounds is a common strategy in organic synthesis. The reduction of a nitro group to an amine is a critical step in the synthesis of various biologically active molecules. researchgate.net
Regioselective Nitration/Denitration Pathways of Related Analogs
While specific regioselective nitration or denitration pathways for 8-Nitro-1H-benzo[d] evitachem.comepfl.choxazin-2(4H)-one are not extensively detailed in the provided search results, the principles of electrophilic aromatic substitution on related benzoxazinone analogs are well-established. The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic nitration reaction. researchgate.netfrontiersin.org The regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the ring. frontiersin.org
In the context of related systems, "Menke" nitration conditions, using copper(II) nitrate (B79036) in acetic anhydride (B1165640), have been employed for the regioselective nitration of iridabenzofurans. epfl.chresearchgate.net The development of environmentally benign nitration methods using dilute aqueous nitric acid has also been explored for various aromatic compounds. frontiersin.org These methods often aim to improve regioselectivity and functional group tolerance compared to traditional mixed acid systems. researchgate.netfrontiersin.org
Reactions of the Benzo[d]evitachem.comepfl.choxazin-2(4H)-one Core with Various Reagents
The benzo[d] evitachem.comepfl.choxazin-2(4H)-one core can react with a variety of reagents, leading to the formation of diverse chemical structures. For instance, the reaction of related 1H-benzo[d] evitachem.comepfl.choxazine-2,4-diones, synthesized from 2-aminobenzoic acids, with thionyl chloride is a key step in their formation. researchgate.netnih.gov This reagent facilitates the activation and subsequent cyclization to form the oxazinone ring. researchgate.net The use of orthoesters in the presence of an acid catalyst is another method to form related 4H-benzo[d] evitachem.comepfl.choxazin-4-ones from anthranilic acids. researchgate.netnih.gov
The reaction of the oxazinone core with nucleophiles can lead to ring-opening or substitution reactions. For example, in the synthesis of 1H-benzo[d] evitachem.comepfl.choxazine-2,4-diones from Fmoc-protected 2-aminobenzoic acids, a nucleophilic attack of chloride ions on the fluorenyl-methylene carbon atom has been proposed. researchgate.net
Rearrangement Reactions and Tautomeric Equilibria
Rearrangement reactions and tautomeric equilibria can play a significant role in the chemistry of heterocyclic systems like benzoxazinones.
Rearrangement Reactions: While specific rearrangement reactions for 8-Nitro-1H-benzo[d] evitachem.comepfl.choxazin-2(4H)-one are not prominently featured in the search results, rearrangements in related heterocyclic syntheses are known. For instance, a Favorskii-like rearrangement has been proposed in the formation of a benzo evitachem.comresearchgate.netoxazin-3(4H)-one structure. nih.gov In a different context, the Hantzsch reaction of o-nitrobenzaldehyde can lead to rearranged tricyclic indole (B1671886) products. mdpi.com
Tautomeric Equilibria: Tautomerism, the interconversion of structural isomers through proton transfer, is a possibility for the 8-Nitro-1H-benzo[d] evitachem.comepfl.choxazin-2(4H)-one system, particularly involving the amide-like functionality within the oxazinone ring. This can lead to the existence of different tautomeric forms in equilibrium. For example, thione-thiol tautomerism is a well-studied phenomenon in related heterocyclic systems like 1,2,4-triazole-3-thiones. jocpr.com The position of the equilibrium can be influenced by factors such as the solvent and the electronic nature of substituents. mdpi.com Quantum mechanical studies have been used to assess the tautomeric preferences of oxidized purines, which are also heterocyclic compounds. nih.gov The study of tautomeric equilibria is crucial as different tautomers can exhibit distinct reactivity and biological activity. mdpi.comnih.gov
Derivatization and Structural Modification Strategies for 8 Nitro 1h Benzo D 1 2 Oxazin 2 4h One Analogs
Substitution Reactions on the Benzo Ring System of the Compound
The benzene (B151609) ring of 8-Nitro-1H-benzo[d] capes.gov.brresearchgate.netoxazin-2(4H)-one is activated towards certain reactions and deactivated towards others due to the presence of the powerful electron-withdrawing nitro group and the fused oxazinone ring.
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The fused oxazinone ring system also influences the reactivity of the benzene ring. Further nitration of the ring is a potential modification. capes.gov.br For instance, nitration of the parent 5-methyl-1,4-dihydrobenz[d] capes.gov.brresearchgate.netoxazin-2-one with nitric acid in acetic anhydride (B1165640) yields a mixture of the 6-nitro and 8-nitro isomers. nih.gov This indicates that positions 5, 6, and 7 are potential sites for electrophilic attack on the 8-nitro core, although the strong deactivation by the existing nitro group would require harsh reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): The 8-nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution. This allows for the potential replacement of the nitro group itself or other leaving groups on the ring by various nucleophiles. In related dinitro-aromatic systems, such as 4,6-dinitro-1-phenyl-1H-indazole, the nitro group at position 4 is regiospecifically replaced by nucleophiles like thiolates (RS⁻) and azide (B81097) (N₃⁻). researchgate.net This suggests a viable strategy for introducing a range of substituents at the C-8 position of the benzoxazinone (B8607429) core.
Reduction of the Nitro Group: A fundamental transformation is the reduction of the 8-nitro group to an 8-amino group. capes.gov.br This reaction dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating one. The resulting 8-amino-1H-benzo[d] capes.gov.brresearchgate.netoxazin-2(4H)-one serves as a versatile intermediate for further derivatization, such as diazotization followed by Sandmeyer reactions or amide/sulfonamide formation.
Table 1: Potential Substitution Reactions on the Benzo Ring
| Reaction Type | Reagents/Conditions | Position(s) Affected | Resulting Functional Group |
| Electrophilic Nitration | HNO₃/H₂SO₄ | C-6 | Additional Nitro Group |
| Nucleophilic Substitution | NaSR, NaN₃ | C-8 | Thioether, Azide |
| Nitro Group Reduction | H₂, Pd/C; SnCl₂/HCl | C-8 | Amino Group |
Modifications at the Nitrogen and Oxygen Heteroatoms
The N-1 and O-3 heteroatoms of the oxazinone ring are key sites for structural modifications, primarily through alkylation, acylation, and ring-opening reactions.
N-Alkylation and N-Acylation: The secondary amine proton at the N-1 position is acidic and can be removed by a base, allowing for nucleophilic attack on various electrophiles. N-alkylation with alkyl halides or N-acylation with acid chlorides can introduce a wide array of substituents. This is a common strategy for modifying related heterocyclic systems. For example, the nitrogen atom in pyrido[2,3-d] capes.gov.brresearchgate.netoxazin-2(4H)-one has been successfully methylated to yield the 1-methyl derivative. nih.govnih.gov Similarly, N-benzyl substitution has been achieved on pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones using benzyl (B1604629) bromide in the presence of a base like potassium carbonate. acs.org These methods are directly applicable to the 8-nitro-benzoxazinone core to generate libraries of N-substituted analogs.
Ring-Opening Reactions: The cyclic carbamate (B1207046) linkage is susceptible to nucleophilic attack, leading to ring-opening. A significant modification involves the reaction of 6-bromo-5-methyl-8-nitro-1,4-dihydrobenzo[d] capes.gov.brresearchgate.netoxazin-2-one with secondary amines like piperidine. This reaction proceeds via nucleophilic attack at the C-4 methylene (B1212753) carbon, followed by the opening of the heterocyclic ring to yield important aminomethyl-substituted o-nitroanilines. nih.gov This strategy fundamentally alters the core scaffold, providing access to a different class of compounds while retaining key structural elements from the starting material.
Table 2: Modifications Involving Heteroatoms
| Modification Type | Reagents/Conditions | Site(s) Affected | Structural Outcome |
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N-1 | N-Alkyl derivative |
| N-Acylation | Acyl Halide, Base | N-1 | N-Acyl derivative |
| Ring Opening | Secondary Amine (e.g., Piperidine) | N-1, C-4, O-3 | Aminomethyl o-nitroaniline |
Introduction of Alkyl, Aryl, and Heteroaryl Substituents to the Oxazinone Ring
Introducing substituents onto the carbon framework of the oxazinone ring, specifically at the C-4 position, offers another avenue for structural diversification.
The methylene protons at the C-4 position are adjacent to a nitrogen atom and the benzene ring. While direct deprotonation and subsequent alkylation or arylation at this site are theoretically possible, this route is not commonly reported for this specific scaffold. Synthetic strategies often favor other sites of modification.
However, C-4 substituted analogs can be accessed through alternative synthetic routes. For example, gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides provides a pathway to 4-benzyliden-2-aryl-4H-benzo[d] capes.gov.brresearchgate.netoxazines. acs.orgrsc.org Although this builds the ring system rather than modifying a pre-existing one, it is a key method for achieving substitution at the C-4 position. Another approach involves the reaction of 2-methyl-3,1-benzoxazin-4-one with active methylene compounds, which leads to C-acylation and subsequent cyclization to form substituted quinolinones, demonstrating the reactivity of the heterocyclic ring with carbon nucleophiles. capes.gov.brresearchgate.netacs.org
While direct substitution at C-4 of the 8-Nitro-1H-benzo[d] capes.gov.brresearchgate.netoxazin-2(4H)-one core remains an area for further exploration, these related synthetic methods provide established pathways to achieve this structural motif.
Synthesis of Polycyclic Systems Incorporating the 8-Nitro-1H-benzo[d]capes.gov.brresearchgate.netoxazin-2(4H)-one Core
The 8-Nitro-1H-benzo[d] capes.gov.brresearchgate.netoxazin-2(4H)-one core can be used as a building block to construct more complex, fused polycyclic systems. These strategies often leverage the reactivity of the existing rings or functional groups to build new heterocyclic or carbocyclic rings.
A notable example is the synthesis of benzo[d] capes.gov.brresearchgate.netoxazin-2-one-fused pyrrolizines. This is achieved through a palladium(II)-catalyzed cascade transformation of internal alkynes bearing a N-Boc-protected amine as a nucleophilic partner. acs.orgresearchgate.net This reaction proceeds via a regioselective 6-exo-dig carboxypalladation, demonstrating a sophisticated method to build a complex fused system directly onto the benzoxazinone framework. acs.org
Other strategies can be inferred from related chemistries. For instance, the synthesis of 1H-Naphtho[2,3-d] capes.gov.brresearchgate.netoxazine-2,4-dione from 3-amino-2-naphthoic acid precursors demonstrates that annulation of an additional benzene ring to the benzoxazinone system is feasible. rsc.org Furthermore, the 8-amino derivative (obtained from reduction of the nitro group) could serve as a key synthon. The amino group can be used as a handle to build new fused rings, such as a pyrimidine (B1678525) or imidazole (B134444) ring, leading to novel tetracyclic systems, a strategy that has been successfully employed in the synthesis of pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones. acs.org
Table 3: Strategies for Polycyclic System Synthesis
| Strategy | Key Reaction | Fused Ring Formed | Reference Example |
| Cascade Cyclization | Pd(II)-catalyzed transformation of alkynes | Pyrrolizine | Benzo[d] capes.gov.brresearchgate.netoxazin-2-one-fused pyrrolizines acs.orgresearchgate.net |
| Annulation | Reaction of substituted aminonaphthoic acid | Naphthalene | 1H-Naphtho[2,3-d] capes.gov.brresearchgate.netoxazine-2,4-dione rsc.org |
| Condensation | Reaction of amino derivative with dicarbonyls | Pyrimidine, Imidazole | Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones acs.org |
Structure-Activity Relationship (SAR) Studies at the Molecular Level for Structural Diversity
Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its properties. For the 8-Nitro-1H-benzo[d] capes.gov.brresearchgate.netoxazin-2(4H)-one scaffold, derivatization at the various sites discussed above allows for the systematic modulation of key molecular characteristics that underpin its potential interactions with biological systems. The focus here is on the molecular properties themselves, rather than specific biological outcomes.
The presence of the 8-nitro group is a dominant feature, making the aromatic ring electron-deficient and influencing the acidity of the N-H proton. capes.gov.br Modifications that alter this group, such as reduction to an amine, cause a profound shift in the molecule's electronic character from electron-withdrawing to electron-donating.
Electronic Properties: Substitutions on the benzo ring (Section 4.1) directly tune the electronic nature of the scaffold. Adding further electron-withdrawing groups (e.g., another nitro group) would increase the molecule's electrophilicity. Conversely, replacing the nitro group with a donor group (e.g., methoxy) or reducing it to an amine would increase the electron density.
Lipophilicity and Solubility: Introduction of alkyl and aryl groups (Sections 4.2 and 4.3) generally increases the lipophilicity (LogP value) of the compound. Conversely, introducing polar functional groups, such as hydroxyls or carboxylates, would increase hydrophilicity and aqueous solubility.
Hydrogen Bonding: The N-H proton and the carbonyl oxygen are primary hydrogen bond donors and acceptors, respectively. N-alkylation (Section 4.2) removes the hydrogen bond donor capability of the parent molecule, which can be a critical change for its interaction profile. Introducing functional groups with O-H or N-H moieties on appended substituents would add new hydrogen bonding sites.
Table 4: SAR at the Molecular Level
| Structural Modification | Position(s) | Impact on Molecular Properties |
| Reduction of NO₂ to NH₂ | C-8 | Increases electron density; adds H-bond donor site; increases basicity. |
| Further Nitration | C-6 | Decreases electron density; increases electrophilicity. |
| N-Alkylation/-Arylation | N-1 | Removes H-bond donor; increases lipophilicity and steric bulk. |
| C-4 Substitution | C-4 | Increases steric bulk; modifies molecular shape. |
| Ring Annulation | Benzo Ring | Increases size and rigidity; creates large planar surface. |
Theoretical and Computational Chemistry Studies of 8 Nitro 1h Benzo D 1 2 Oxazin 2 4h One
Electronic Structure and Molecular Orbital Analysis using Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are central to analyzing the electronic structure of molecules like 8-Nitro-1H-benzo[d] semanticscholar.orgresearchgate.netoxazin-2(4H)-one. researchgate.net These calculations can elucidate the distribution of electron density and map out the molecular orbitals, which are fundamental to understanding the compound's stability and chemical behavior.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. pmf.unsa.ba
For 8-Nitro-1H-benzo[d] semanticscholar.orgresearchgate.netoxazin-2(4H)-one, the HOMO is expected to be distributed primarily over the electron-rich benzoxazinone (B8607429) ring system, while the LUMO is anticipated to be localized on the electron-deficient nitro group. This intramolecular charge transfer character is typical for nitro-aromatic compounds. scispace.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to visualize these orbitals and calculate their energies. researchgate.netresearchgate.net
Table 1: Representative Frontier Molecular Orbital (FMO) Data for Analogous Nitro-Aromatic Compounds This table presents typical data obtained from DFT calculations on similar compounds to illustrate the expected results for 8-Nitro-1H-benzo[d] semanticscholar.orgresearchgate.netoxazin-2(4H)-one.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| 2-chloro-5-nitropyridine | -7.89 | -3.21 | 4.68 | researchgate.net |
| Theophylline | -6.95 | -1.81 | 5.14 | pmf.unsa.ba |
Conformation, Tautomerism, and Conformational Dynamics Investigations
The three-dimensional structure and flexibility of 8-Nitro-1H-benzo[d] semanticscholar.orgresearchgate.netoxazin-2(4H)-one are key determinants of its ability to interact with other molecules. Computational methods can explore the compound's conformational landscape to identify the most stable arrangements of its atoms. The oxazine (B8389632) ring in the benzoxazinone core is not planar and can adopt various conformations, such as boat or twist forms. mdpi.comresearchgate.net
Molecular mechanics and dynamics simulations can be used to map the potential energy surface, revealing the different possible conformers and the energy barriers between them. semanticscholar.org For related heterocyclic systems, studies have shown that the presence and position of substituents can drastically influence the preferred conformation. semanticscholar.orgacs.org In the case of 8-Nitro-1H-benzo[d] semanticscholar.orgresearchgate.netoxazin-2(4H)-one, the nitro group's interaction with the rest of the molecule would be a significant factor in determining the lowest energy conformer.
Furthermore, the compound can theoretically exist in different tautomeric forms, particularly involving the amide proton (N-H). Quantum chemical calculations are essential for determining the relative energies of these tautomers to predict which form is most stable under different conditions. The ring-chain tautomerism observed in some 1,3-oxazine derivatives is another possibility that could be investigated computationally. researchgate.net
Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is an invaluable tool for studying the mechanisms of chemical reactions. For 8-Nitro-1H-benzo[d] semanticscholar.orgresearchgate.netoxazin-2(4H)-one, this could involve modeling its synthesis or its subsequent reactions, such as the reduction of the nitro group or cyclization reactions. evitachem.com
By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This profile elucidates the step-by-step mechanism of a reaction and identifies the rate-determining step (the one with the highest energy barrier). For instance, DFT calculations have been used to propose mechanisms for the formation of related benzo semanticscholar.orgresearchgate.netoxazin-3(4H)-one and 1H-benzo[d] semanticscholar.orgresearchgate.netoxazine-2,4-dione structures. nih.govnih.gov These studies often involve locating the transition state geometry, which is a first-order saddle point on the potential energy surface, and confirming it through vibrational frequency analysis (a valid transition state has exactly one imaginary frequency).
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis, Mass Spectrometry) based on Theoretical Calculations
Theoretical calculations can predict various spectroscopic properties of 8-Nitro-1H-benzo[d] semanticscholar.orgresearchgate.netoxazin-2(4H)-one, which serves as a powerful aid in interpreting experimental data and confirming the molecule's structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). mdpi.com These predicted spectra can be compared with experimental results to assign specific signals to the corresponding atoms in the molecule. researchgate.net
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The resulting theoretical IR spectrum helps in assigning the absorption bands in an experimental spectrum to specific vibrational modes, such as the C=O stretch of the lactam, N-H bend, and the symmetric and asymmetric stretches of the NO₂ group.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax) in a UV-Vis spectrum. mdpi.com
Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help by calculating the stability of potential fragment ions, aiding in the interpretation of fragmentation patterns observed in experimental mass spectrometry. nih.gov
Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Related Benzoxazinone This table illustrates how theoretical data is correlated with experimental findings. Data shown is for 7-Nitro-2-(p-tolyl)-4H-benzo[d] semanticscholar.orgresearchgate.netoxazin-4-one.
| Spectroscopic Data | Predicted/Calculated Value | Experimental Value | Reference |
|---|---|---|---|
| ¹H NMR (δ, ppm) | Calculation would yield specific shifts for each proton | 8.53, 8.39, 8.28, 7.98-7.92, 7.28-7.21, 2.42 | nih.gov |
| ¹³C NMR (δ, ppm) | Calculation would yield specific shifts for each carbon | 160.2, 156.9, 154.7, 146.3, 143.3, 137.1, 129.5, 128.9, 128.4, 127.9, 127.4, 116.9, 20.9 | nih.gov |
| IR (ν, cm⁻¹) | Calculation would identify vibrational modes | 1750 (C=O), 1629 (C=N/C=C) | nih.gov |
Quantum Chemical Descriptors and Reactivity Indices for the Compound
From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be derived to quantify the reactivity of 8-Nitro-1H-benzo[d] semanticscholar.orgresearchgate.netoxazin-2(4H)-one. researchgate.netpmf.unsa.ba These indices provide a quantitative basis for the molecule's chemical behavior.
Ionization Potential (I) and Electron Affinity (A): These can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -E(HOMO); A ≈ -E(LUMO)).
Chemical Hardness (η): This measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." pmf.unsa.ba
Chemical Softness (S): The reciprocal of hardness (S = 1/η).
Electronegativity (χ): This measures the ability of a molecule to attract electrons and is calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): This global reactivity index quantifies the energy stabilization when the system acquires an additional electronic charge from the environment. It is defined as ω = χ² / (2η). pmf.unsa.ba
These descriptors are invaluable for comparing the reactivity of a series of related compounds and for predicting how a molecule will interact in different chemical environments. mdpi.com
Mechanistic Biological Activity Studies of 8 Nitro 1h Benzo D 1 2 Oxazin 2 4h One Non Clinical Focus
Molecular Interactions with Biological Targets: Ligand-Receptor Binding Mechanisms (e.g., enzyme inhibition mechanisms)
The mechanism of action for 8-Nitro-1H-benzo[d] evitachem.combohrium.comoxazin-2(4H)-one is theorized to stem from its interaction with macromolecular targets like enzymes and cellular receptors. evitachem.com The benzoxazinone (B8607429) core is a "privileged" scaffold found in various bioactive molecules, including inhibitors of HIV-1 reverse transcriptase and human leukocyte elastase. nih.govnih.gov
The key to its interaction lies in its chemical structure. The electron-withdrawing nature of the nitro (-NO₂) group can enhance the binding affinity of the molecule to its biological targets. evitachem.com This feature may facilitate stronger interactions with nucleophilic residues (such as cysteine or serine) in the active sites of enzymes. evitachem.com
While direct enzymatic inhibition studies on the 8-nitro-2-one isomer are not extensively detailed, research on the closely related 7-nitro-2-aryl-4H-benzo[d] evitachem.combohrium.comoxazin-4-one series provides significant insights. bohrium.comnih.gov Molecular docking studies on these analogs have shown a high binding affinity for caspase proteases, a family of cysteine-aspartic proteases that are critical mediators of apoptosis. evitachem.comnih.gov This suggests that a likely mechanism of action for nitro-substituted benzoxazinones is enzyme inhibition, specifically targeting key proteins within cellular death pathways.
Cellular Pathway Modulation at the Molecular Level (e.g., signal transduction, apoptosis induction in cell lines)
Building on its potential to interact with key enzymes, the primary cellular pathway modulated by this class of compounds appears to be apoptosis, or programmed cell death. Studies on 7-nitro-2-aryl-4H-benzo[d] evitachem.combohrium.comoxazin-4-ones demonstrated a significant pro-apoptotic potential in human cervical cancer (HeLa) cell lines. bohrium.comnih.gov These compounds were shown to induce morphological changes characteristic of apoptosis, with an apoptotic index ranging from 52.86% to 75.61%. bohrium.comnih.gov
The induction of apoptosis is directly linked to the activation of caspase enzymes. evitachem.com By binding to and potentially inhibiting or activating components of the caspase cascade, 8-Nitro-1H-benzo[d] evitachem.combohrium.comoxazin-2(4H)-one could trigger the downstream events of programmed cell death.
Furthermore, other related oxazine (B8389632) derivatives have been found to induce apoptosis and a related cell death process, paraptosis, through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK (c-Jun N-terminal kinase) signaling pathway. nih.gov Activation of the JNK pathway is a known response to cellular stress and is heavily involved in regulating apoptosis. sigmaaldrich.com This points to a plausible mechanism where the nitro-benzoxazinone structure could induce oxidative stress, leading to the activation of stress-related kinases and culminating in apoptosis.
Structure-Mechanism Relationships for Biological Interactions (e.g., binding affinities, docking studies)
The relationship between the structure of nitro-benzoxazinones and their biological activity is a subject of significant computational investigation. The nitrobenzoxazinone core is established as a critical structural motif. evitachem.com Molecular docking studies on related 7-nitro-4-one analogs against caspase proteases have provided a structural rationale for their bioactivity. nih.gov
These computational models predict that the compounds fit into the binding pocket of the enzyme, where interactions such as hydrogen bonds and π-π stacking stabilize the ligand-receptor complex. nih.gov The presence of electronegative atoms (oxygen, nitrogen) on the benzoxazinone scaffold allows for strong hydrogen bonding, while the aromatic rings facilitate π-π and π-alkyl interactions with the enzyme's residues. nih.gov
Docking studies of 7-nitro-2-aryl-4H-benzo[d] evitachem.combohrium.comoxazin-4-ones revealed high binding affinity and low inhibitor constants (Ki) for caspase proteases, indicating potent inhibitory potential. bohrium.comnih.gov The Ki values, which represent the concentration of inhibitor required to produce half-maximum inhibition, were found to be in the nanomolar range for the most active compounds. bohrium.comnih.gov
Table 1: Molecular Docking Data of Analogous Nitro-Benzoxazinone Compounds with Caspase Protease. Data extracted from studies on 7-nitro-2-aryl-4H-benzo[d] evitachem.combohrium.comoxazin-4-ones, which serve as a model for the potential interactions of the 8-nitro isomer. nih.gov
Investigation of Pharmacophore Models and Molecular Design (theoretical/computational)
A pharmacophore model describes the essential three-dimensional arrangement of functional groups necessary for biological activity. For anticancer activity, the nitrobenzoxazinone motif itself has been established as a critical pharmacophore. evitachem.com The key features of this pharmacophore include:
The Fused Ring System: The rigid benzo[d] evitachem.combohrium.comoxazin-2(4H)-one core provides a specific spatial geometry for the presentation of other functional groups.
The Nitro Group: Acts as a potent electron-withdrawing group and a hydrogen bond acceptor, significantly influencing the electronic profile and binding potential of the molecule. evitachem.com
Hydrogen Bond Donors/Acceptors: The carbonyl (C=O) and amine (N-H) groups within the oxazinone ring are key sites for hydrogen bonding with target proteins. nih.gov
The unique electronic configuration of the 8-Nitro-1H-benzo[d] evitachem.combohrium.comoxazin-2(4H)-one isomer, with its cyclic carbamate (B1207046) (lactone-like) structure, distinguishes it from the 4-one (amide-like) isomers and is a key consideration in molecular design and theoretical studies. evitachem.com This structural difference affects properties like hydrolytic stability and reactivity, which are critical for drug design. evitachem.com
Prodrug Strategies and Enzymatic Transformations (purely chemical/enzymatic aspects, not human metabolism)
While specific prodrug strategies for 8-Nitro-1H-benzo[d] evitachem.combohrium.comoxazin-2(4H)-one have not been explicitly reported, its chemical structure lends itself to known bioactivatable designs. The nitroaromatic group is a classic example of a function that can be used in prodrug strategies, particularly for targeting hypoxic (low oxygen) environments often found in solid tumors.
A primary enzymatic transformation for this compound would be the reduction of the nitro group. evitachem.com This can be carried out by various nitroreductase enzymes. The reduction can proceed through several steps, forming nitroso and hydroxylamine (B1172632) intermediates, ultimately yielding a more polar amino group (-NH₂). This transformation drastically alters the electronic properties, solubility, and reactivity of the compound, which could either activate or deactivate it, depending on the specific biological target. This bioreductive activation is a well-established prodrug approach, as the reactive intermediates can form covalent bonds with cellular macromolecules, leading to cytotoxicity.
Advanced Analytical Methodologies for Characterization and Quantification of 8 Nitro 1h Benzo D 1 2 Oxazin 2 4h One
Advanced Spectroscopic Techniques beyond Basic Identification (e.g., 2D NMR, High-Resolution Mass Spectrometry for mechanistic elucidation)
Beyond standard one-dimensional Nuclear Magnetic Resonance (1D NMR) and low-resolution mass spectrometry, which provide basic structural information, advanced spectroscopic techniques offer deeper insights into the molecular framework and fragmentation pathways of "8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one".
Two-Dimensional (2D) NMR Spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules where 1D spectra may show overlapping resonances. libretexts.org Common 2D NMR experiments that would be instrumental in the structural elucidation of "8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one" include:
COSY (Correlation Spectroscopy): This homonuclear technique identifies spin-spin coupling between protons, typically over two to three bonds. wikipedia.org For the target molecule, COSY would reveal the connectivity of the protons on the aromatic ring and the methylene (B1212753) protons at the 4-position with the N-H proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. wikipedia.org It would be used to assign the chemical shifts of the carbon atoms in the benzoxazinone (B8607429) skeleton based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. slideshare.net It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For "8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one", HMBC would be critical in confirming the position of the nitro group and the connectivity of the carbonyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure. slideshare.net
While specific 2D NMR data for "8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one" is not readily found in the literature, the table below illustrates the kind of data that would be expected based on the known chemical shifts of similar benzoxazinone structures. mdpi.com
| Technique | Expected Correlations for 8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one |
| COSY | Correlation between H-5, H-6, and H-7 on the aromatic ring. Correlation between the N-H proton and the CH₂ protons at position 4. |
| HSQC | Direct correlation of each aromatic and methylene proton with its attached carbon atom. |
| HMBC | Correlation of the N-H proton with the carbonyl carbon (C-2) and C-8a. Correlation of the methylene protons (H-4) with C-2, C-4a, and C-5. Correlation of aromatic protons with neighboring carbons and the carbon bearing the nitro group (C-8). |
| NOESY | Spatial correlation between the N-H proton and the H-4 protons. Spatial correlation between the H-7 proton and the nitro group at C-8. |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This is invaluable for confirming the molecular formula and for elucidating fragmentation pathways in mechanistic studies. For "8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one" (C₈H₆N₂O₄), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. The fragmentation pattern observed in HRMS could reveal the characteristic loss of the nitro group (NO₂) or other neutral losses, providing structural confirmation.
Chromatographic Separation and Purity Assessment (e.g., chiral HPLC for enantiomeric excess)
Chromatographic techniques are essential for separating "8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one" from impurities and for assessing its enantiomeric purity if it is chiral.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for determining the purity of "8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one".
"8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one" itself is not chiral. However, if a substituent were introduced at the 4-position, for example, a chiral center would be created. In such cases, Chiral HPLC would be necessary to separate the enantiomers and determine the enantiomeric excess (ee). This is typically achieved using a chiral stationary phase (CSP). Studies on related benzoxazine (B1645224) and oxazolidinone compounds have demonstrated successful chiral separations using polysaccharide-based CSPs (e.g., Chiralpak) or cyclodextrin-based columns. nih.govnih.govrsc.orgscielo.org.mx The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving good resolution. nih.gov For instance, the separation of benzoxazine enantiomers has been achieved using a beta-cyclodextrin (B164692) bonded stationary phase with a mobile phase of acetonitrile and triethylammonium (B8662869) acetate (B1210297) buffer. nih.gov
The following table summarizes typical conditions for chiral HPLC separation of related heterocyclic compounds:
| Parameter | Typical Conditions for Chiral Separation of Benzoxazines |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, ID) or Cyclodextrin-based |
| Mobile Phase | Normal Phase: Hexane/Isopropanol; Reversed Phase: Acetonitrile/Water/Buffer nih.govrsc.org |
| Detector | UV-Vis or Mass Spectrometer |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)
X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. To perform this analysis, a single crystal of "8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one" of suitable quality is required.
While a crystal structure for "8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one" is not publicly available, studies on related nitro-substituted heterocyclic compounds have been reported. For example, the crystal structure of a nitro-substituted 1,4-benzoxazine derivative has been determined, revealing details about its molecular conformation and intermolecular interactions. researchgate.net Similarly, X-ray diffraction has been used to prove the structure of products from reactions involving nitroimidazoles. researchgate.net For "8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one", X-ray analysis would confirm the planar structure of the fused ring system and provide details on the orientation of the nitro group relative to the benzoxazinone core. It would also reveal how the molecules pack in the crystal lattice, which is influenced by intermolecular forces like hydrogen bonding involving the N-H group and the oxygen atoms of the nitro and carbonyl groups.
Expected crystallographic data for a compound like "8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one" would include:
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Bond Lengths (Å) | Precise distances between all bonded atoms. |
| **Bond Angles (°) ** | Angles between all bonded atoms. |
| Intermolecular Interactions | Details of hydrogen bonds, π-π stacking, etc. |
Electrochemical Analysis and Redox Properties Related to the Nitro Group and Oxazinone Core
The electrochemical behavior of "8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one" is dominated by the redox-active nitro group. Electrochemical techniques such as cyclic voltammetry can be used to study the reduction of the nitro group and to determine its reduction potential.
The electrochemical reduction of nitroaromatic compounds is a well-studied process. dtic.milnih.govacs.org The nitro group (Ar-NO₂) is typically reduced in a stepwise manner. In aprotic media, the reduction often proceeds through a one-electron transfer to form a radical anion (Ar-NO₂⁻•). In protic media, the reduction is more complex and can involve multiple electron and proton transfers, leading to the formation of a nitroso (Ar-NO), hydroxylamine (B1172632) (Ar-NHOH), and finally an amine (Ar-NH₂) derivative. acs.org The reduction potential is influenced by factors such as the solvent, the pH of the solution, and the nature of other substituents on the aromatic ring.
For "8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one", the electron-withdrawing nature of the benzoxazinone ring system would likely facilitate the reduction of the nitro group. The specific reduction potential would need to be determined experimentally. The oxazinone core itself may also exhibit redox activity, though likely at more extreme potentials than the nitro group.
The following table outlines the general electrochemical reduction pathway for a nitroaromatic compound:
| Step | Reaction | Number of Electrons |
| 1 | Ar-NO₂ + e⁻ → [Ar-NO₂]⁻• | 1 |
| 2 | [Ar-NO₂]⁻• + e⁻ + 2H⁺ → Ar-NO + H₂O | 1 (overall 2) |
| 3 | Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH | 2 (overall 4) |
| 4 | Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O | 2 (overall 6) |
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS for reaction mixtures or metabolic studies)
Hyphenated techniques , which couple a separation method with a detection method, are indispensable for the analysis of "8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one" in complex matrices such as reaction mixtures or biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful technique for this purpose, as it can separate the target compound from a complex mixture and provide both its retention time and mass-to-charge ratio for identification and quantification. LC-MS has been widely used for the analysis of benzoxazinone derivatives in plant extracts and soil. researchgate.netdtu.dknih.govnih.govresearchgate.net For monitoring a chemical reaction to synthesize "8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one", LC-MS could be used to track the consumption of starting materials and the formation of the product and any byproducts over time.
In the context of metabolic studies , LC-MS is the method of choice for identifying and quantifying metabolites of "8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one" in biological fluids or tissues. The metabolism of nitroaromatic compounds often involves the reduction of the nitro group to amino or hydroxylamino functionalities, as discussed in the electrochemical section. scielo.brnih.govnih.gov The oxazinone ring may also be subject to metabolic transformations, such as hydroxylation or ring opening. hyphadiscovery.com LC-MS/MS (tandem mass spectrometry) would be particularly useful for structural elucidation of unknown metabolites by analyzing their fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be used for the analysis of "8-Nitro-1H-benzo[d] dtic.milthieme-connect.comoxazin-2(4H)-one", provided it is sufficiently volatile and thermally stable. If not, derivatization may be required to increase its volatility. GC-MS offers high chromatographic resolution and is well-suited for the analysis of less polar compounds.
A typical LC-MS method for the analysis of a benzoxazinone derivative might involve:
| Parameter | Typical LC-MS Conditions |
| LC Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with water (containing formic acid or acetic acid) and acetonitrile. dtu.dk |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap. |
| Detection Mode | Full scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. |
Emerging Applications and Material Science Prospects of 8 Nitro 1h Benzo D 1 2 Oxazin 2 4h One Non Clinical
Role as a Synthetic Intermediate in Complex Molecule Synthesis
8-Nitro-1H-benzo[d] rsc.orgevitachem.comoxazin-2(4H)-one serves as a valuable building block in organic synthesis for the creation of more complex heterocyclic structures. rsc.org The reactivity of its functional groups allows for various chemical transformations. The lactone carbonyl group is susceptible to nucleophilic attack by amines, alcohols, and carbanions, leading to ring-opening reactions that can generate substituted anthranilamide or ester derivatives. evitachem.com
Furthermore, the nitro group can be readily reduced to an amino group, which provides a handle for further functionalization, such as diazotization or the formation of amides. evitachem.com This reduction is a key step in altering the compound's electronic properties and reactivity, paving the way for subsequent cyclization reactions to form fused heterocycles. evitachem.com
A notable application demonstrating the synthetic utility of a similar benzoxazinone (B8607429) derivative involves the synthesis of aminomethyl-substituted o-nitroanilines. In a study, 6-bromo-5-methyl-8-nitro-1,4-dihydrobenzo[d] rsc.orgevitachem.comoxazin-2-one was treated with various amines, resulting in the opening of the oxazine (B8389632) ring to yield the corresponding aminomethyl o-nitroanilines. This reaction proceeds through the probable generation of an azaquinodimethane intermediate under mild conditions, highlighting the potential of this scaffold in constructing substituted nitrogen heterocycles. While this example uses a slightly different starting material, it strongly suggests a similar reactivity for 8-Nitro-1H-benzo[d] rsc.orgevitachem.comoxazin-2(4H)-one.
The ability of 1H-benzo[d] rsc.orgevitachem.comoxazine-2,4-diones, a related class of compounds, to release carbon dioxide also makes them useful precursors in the synthesis of a wide variety of heterocyclic molecules. nih.gov
Table 1: Synthetic Transformations of the 8-Nitro-1H-benzo[d] rsc.orgevitachem.comoxazin-2(4H)-one Scaffold
| Reaction Type | Reagents/Conditions | Product Type | Potential Applications |
| Ring-Opening | Nucleophiles (amines, alcohols) | Substituted anthranilamides/esters | Synthesis of functionalized aromatic compounds |
| Nitro Group Reduction | Reducing agents | 8-Amino-1H-benzo[d] rsc.orgevitachem.comoxazin-2(4H)-one | Precursor for further heterocycle synthesis |
| Cyclization | Post-reduction functionalization | Fused heterocyclic systems | Development of novel chemical entities |
Applications in Materials Chemistry
The benzoxazine (B1645224) ring system is recognized for its utility in materials chemistry, particularly in the development of high-performance polymers. Polybenzoxazines are a class of thermosetting polymers known for their excellent thermal stability, flame retardancy, good mechanical properties, and low water absorption. nih.govmdpi.com
Research into nitro-substituted benzoxazines has indicated that the presence of an electron-withdrawing nitro group can influence the thermal properties of the resulting polymers. While the nitro group may weaken the stability of the aromatic ring, leading to increased weight loss at lower temperatures, the resulting char can remain chemically stable under various conditions. mdpi.com This suggests that polymers derived from 8-Nitro-1H-benzo[d] rsc.orgevitachem.comoxazin-2(4H)-one could find applications where the properties of the final carbonized material are of primary importance.
Although specific research on polymers derived directly from 8-Nitro-1H-benzo[d] rsc.orgevitachem.comoxazin-2(4H)-one is limited, the general characteristics of polybenzoxazines point towards potential applications in:
Heat-Resistant Materials: The inherent thermal stability of the polybenzoxazine backbone makes it suitable for applications requiring resistance to high temperatures.
Electronic Materials: The low dielectric constant of some polybenzoxazine-based materials suggests their potential use in microelectronics as insulating layers. researchgate.net
Further research is needed to fully explore the potential of incorporating the 8-nitro-substituted benzoxazinone monomer into polymer structures and to characterize the resulting materials' optoelectronic and electronic properties.
Utilization as Chemical Probes or Reagents for Chemical Biology Research
The structural and electronic features of 8-Nitro-1H-benzo[d] rsc.orgevitachem.comoxazin-2(4H)-one make it a promising candidate for the development of chemical probes for biological research. The nitro group, being a strong electron-withdrawing group, can act as a fluorescence quencher. nih.gov This property is fundamental to the design of "turn-on" fluorescent probes, where the fluorescence is initially quenched and is restored upon reaction with a specific analyte. rsc.org
For instance, a fluorescent covalent organic polymer incorporating a benzoxazine unit has been developed as a sensor for the selective detection of the nitroaromatic explosive trinitrophenol. researchgate.net This works on the principle of fluorescence quenching upon interaction with the analyte. Conversely, a probe containing a nitroaromatic quencher can be designed to "turn-on" its fluorescence upon cleavage of the quencher by a specific biological stimulus.
The general principle involves linking the 8-nitrobenzoxazinone moiety to a fluorophore. In its native state, the probe would be non-fluorescent due to quenching by the nitro group. Upon interaction with a target molecule or cleavage of a specific linker by an enzyme, the quencher would be removed or its electronic properties altered, leading to a "turn-on" fluorescence signal. This would allow for the sensitive detection of various biological species or activities.
While direct applications of 8-Nitro-1H-benzo[d] rsc.orgevitachem.comoxazin-2(4H)-one as a chemical probe are yet to be extensively reported, the underlying principles of fluorescence quenching by nitroaromatic compounds strongly support its potential in this area. nih.govrsc.org
Photophysical Properties and Potential in Sensor Technology
The photophysical properties of benzoxazinone derivatives are of significant interest for their application in sensor technology. The introduction of a nitro group into a fluorophore's structure is known to cause a redshift in the absorption and emission bands and a decrease in the fluorescence quantum yield. mdpi.com This fluorescence quenching is often attributed to photoinduced electron transfer from the excited fluorophore to the electron-deficient nitroaromatic moiety. rsc.org
This quenching mechanism is the basis for the development of fluorescent sensors for nitroaromatic compounds. sdu.dk In such a system, the benzoxazinone-containing material can act as the fluorescent reporter, and its fluorescence is quenched upon binding to a nitroaromatic analyte. For example, a fluorescent covalent organic polymer containing a benzoxazine unit has been shown to be an effective sensor for trinitrophenol, with a low limit of detection. researchgate.net
Conversely, the quenching property of the nitro group in 8-Nitro-1H-benzo[d] rsc.orgevitachem.comoxazin-2(4H)-one itself can be exploited to design "turn-on" sensors. In this design, the benzoxazinone is initially part of a non-fluorescent or weakly fluorescent molecule. A chemical reaction with an analyte of interest would remove the quenching effect of the nitro group, leading to a significant increase in fluorescence intensity.
While specific photophysical data for 8-Nitro-1H-benzo[d] rsc.orgevitachem.comoxazin-2(4H)-one is not widely available, the general principles governing the behavior of nitro-substituted aromatic compounds provide a strong rationale for its potential in the development of novel fluorescent sensors.
Supramolecular Chemistry and Host-Guest Interactions Involving the Compound
The field of supramolecular chemistry, which focuses on non-covalent interactions, offers another avenue for the application of 8-Nitro-1H-benzo[d] rsc.orgevitachem.comoxazin-2(4H)-one. The electron-deficient nature of the nitroaromatic ring makes it a potential guest for various host molecules. nih.gov
Host-guest chemistry often involves the encapsulation of a "guest" molecule within a larger "host" molecule, leading to changes in the physical and chemical properties of the guest. nih.gov For instance, fluorescent molecules that are weakly fluorescent in solution can become highly fluorescent when encapsulated within the nonpolar cavity of a host molecule like a cyclodextrin. islandscholar.ca
Studies on oxazine dyes have shown that they can form inclusion complexes with cyclodextrins, leading to significant changes in their photophysical properties. researchgate.net Given that 8-Nitro-1H-benzo[d] rsc.orgevitachem.comoxazin-2(4H)-one possesses both an oxazine core and a nitroaromatic system, it is plausible that it could participate in host-guest interactions with suitable macrocyclic hosts.
The formation of such host-guest complexes could be used to:
Modulate its solubility and bioavailability for certain applications. nih.gov
Enhance its photophysical properties , such as fluorescence, for sensor applications.
Control its reactivity by encapsulating it within a host cavity.
While specific studies on the supramolecular chemistry of 8-Nitro-1H-benzo[d] rsc.orgevitachem.comoxazin-2(4H)-one are yet to be reported, the known interactions of its constituent structural motifs provide a strong basis for future research in this area.
Conclusions and Future Research Directions for 8 Nitro 1h Benzo D 1 2 Oxazin 2 4h One
Summary of Key Scholarly Contributions and Discoveries
Research on the broader class of nitro-substituted benzoxazinones has primarily focused on their synthesis and potential biological activities. For instance, a study on 7-nitro-2-aryl-4H-benzo[d] labshake.comnih.govoxazin-4-ones highlighted their synthesis from 4-nitroanthranilic acid and evaluation as potential anticancer and antioxidant agents. nih.gov These compounds were characterized using various spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov
While specific synthetic procedures for 8-Nitro-1H-benzo[d] labshake.comnih.govoxazin-2(4H)-one are not extensively detailed in the available literature, the synthesis of the parent 1H-benzo[d] labshake.comnih.govoxazine-2,4-dione scaffold often involves starting materials like 2-aminobenzoic acids. nih.gov The introduction of a nitro group at a specific position on the benzene (B151609) ring is a key synthetic challenge that dictates the starting materials and reaction conditions. The synthesis of novel 8-nitro-substituted 1,3-benzothiazin-4-ones, a related sulfur-containing heterocyclic system, has been achieved from 2,6-difluorobenzoic acid, suggesting that multi-step synthetic pathways are often necessary for these types of structures. researchgate.net
Unresolved Questions and Challenges in the Research of the Chemical Compound
The primary challenge in the research of 8-Nitro-1H-benzo[d] labshake.comnih.govoxazin-2(4H)-one is the lack of dedicated studies on its synthesis, characterization, and reactivity. Key unresolved questions include:
Optimal Synthetic Routes: The most efficient and regioselective methods for the synthesis of the 8-nitro isomer have not been established. Challenges may lie in the availability and reactivity of the corresponding 2-amino-3-nitrobenzoic acid precursor.
Physicochemical Properties: Detailed experimental and computational data on its spectroscopic characteristics, crystal structure, and electronic properties are scarce.
Chemical Reactivity: The influence of the electron-withdrawing nitro group at the 8-position on the reactivity of the oxazinone ring is not well understood. This includes its stability under various conditions and its susceptibility to nucleophilic or electrophilic attack.
Comparative Analysis: A systematic comparison of the properties and reactivity of the 8-nitro isomer with other positional isomers (e.g., 6-nitro and 7-nitro) is currently absent from the scientific literature.
Prospective Avenues for Theoretical and Experimental Inquiry
Future research on 8-Nitro-1H-benzo[d] labshake.comnih.govoxazin-2(4H)-one could explore several promising avenues:
Computational Studies: Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. Such studies could also provide insights into its reactivity and potential reaction mechanisms.
Development of Novel Synthetic Methodologies: The exploration of new synthetic strategies for the regioselective synthesis of the 8-nitro isomer would be a significant contribution. This could involve novel nitration techniques or the use of specifically designed starting materials.
Spectroscopic and Structural Characterization: Detailed characterization using advanced techniques such as single-crystal X-ray diffraction, high-resolution mass spectrometry, and multidimensional NMR spectroscopy would provide a definitive understanding of its structure.
Reactivity Studies: A systematic investigation of its reactivity towards various reagents would elucidate the role of the 8-nitro group in modulating the chemical behavior of the benzoxazinone (B8607429) core.
Broader Impact on Organic and Medicinal Chemistry Research (without clinical implications)
The study of 8-Nitro-1H-benzo[d] labshake.comnih.govoxazin-2(4H)-one and its derivatives can have a broader impact on the fields of organic and medicinal chemistry. The benzoxazinone scaffold is a "privileged" structure in medicinal chemistry, meaning it is a versatile framework for the design of biologically active molecules. researchgate.net The introduction of a nitro group can significantly alter the electronic properties of the molecule, potentially influencing its interaction with biological targets.
Q & A
Q. What are the optimal synthetic routes for 8-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nitration of a preformed benzoxazinone scaffold. For example, a nitrating agent (e.g., HNO₃/H₂SO₄) can be introduced to a fluorinated or methylated precursor under controlled temperatures (0–5°C) to minimize side reactions like ring oxidation . Solvent choice (e.g., dichloromethane vs. acetic acid) impacts regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical for isolating the nitro derivative .
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The nitro group’s electron-withdrawing effect deshields aromatic protons, causing downfield shifts (δ 8.0–8.5 ppm for H-7 and H-9). The oxazinone ring’s NH proton appears as a singlet (~δ 10–12 ppm) .
- FT-IR : Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm nitro (NO₂) symmetric/asymmetric stretching. The carbonyl (C=O) stretch appears at ~1700 cm⁻¹ .
- HRMS : Molecular ion peaks at m/z ~208.05 (C₈H₅N₂O₄⁺) validate the molecular formula .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The nitro group’s strong electron-withdrawing effect activates the oxazinone ring toward nucleophilic attack. For example, in SNAr reactions, amines (e.g., benzylamine) displace the nitro group at elevated temperatures (80–100°C) in DMF, yielding substituted benzoxazines. Kinetic studies (monitored via HPLC) reveal pseudo-first-order dependence on amine concentration . Computational modeling (DFT) can predict reactive sites by mapping electrostatic potential surfaces .
Q. How does the nitro substituent influence the compound’s pharmacological activity compared to fluoro or methyl analogs?
- Methodological Answer :
- Antimicrobial assays : Nitro derivatives often show enhanced activity against gram-negative bacteria (e.g., E. coli) due to improved membrane penetration. Compare MIC values via broth microdilution (e.g., 8-nitro analog: MIC = 8 µg/mL vs. 8-fluoro: MIC = 16 µg/mL) .
- Cytotoxicity : Nitro groups may increase toxicity in mammalian cells (e.g., IC₅₀ = 12 µM in HeLa cells vs. 25 µM for methyl analogs). Use MTT assays to validate selectivity indices .
Q. What strategies mitigate nitro group reduction during catalytic hydrogenation of this compound?
- Methodological Answer :
- Catalyst choice : Pd/C (10% w/w) in ethanol at 50 psi H₂ selectively reduces the oxazinone carbonyl without reducing the nitro group. Monitor via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane 1:1) .
- Additives : Adding pyridine (1 eq.) suppresses nitro reduction by poisoning acidic sites on the catalyst surface .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports 70–80% yields for fluorinated analogs under anhydrous conditions, while nitro derivatives () show lower yields (50–60%) due to competing side reactions. Resolution: Optimize nitration stoichiometry (1.2 eq. HNO₃) and use slow addition over 2 hours .
- Biological Activity Discrepancies : Fluorinated analogs () show higher antimicrobial activity than nitro derivatives in some studies. Resolution: Assess lipophilicity (logP) via HPLC; nitro groups may reduce cell permeability despite higher reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
